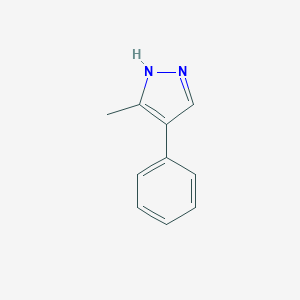

3-Methyl-4-phenyl-1H-pyrazol

Übersicht

Beschreibung

3-Methyl-4-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

| Method | Description | Yield |

|---|---|---|

| Refluxing with phenylhydrazine | Involves heating a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol | Up to 70% |

| Microwave-assisted synthesis | Utilizes microwave radiation to enhance reaction rates and yields | Varies, typically high |

| One-pot reactions | Combines multiple steps into a single reaction vessel for efficiency | High yields reported |

Medicinal Chemistry

3-Methyl-4-phenyl-1H-pyrazole and its derivatives have been explored for their potential therapeutic applications due to their bioactive properties. Notable pharmacological activities include:

- Anticancer Activity : Studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for cancer therapy .

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Agrochemicals

The compound is also investigated for applications in agrochemicals. Pyrazole derivatives are known for their insecticidal and fungicidal properties, making them valuable in agricultural settings .

Chemical Synthesis

As a versatile building block, 3-Methyl-4-phenyl-1H-pyrazole is employed in synthesizing more complex heterocyclic compounds. Its ability to act as an intermediate facilitates the development of new materials with tailored properties .

Biological Activities

The biological activities of 3-Methyl-4-phenyl-1H-pyrazole are linked to its structural features, which allow it to interact with various biological targets:

Case Studies

Several studies have documented the synthesis and evaluation of biological activity:

- Anticancer Study : A derivative of 3-Methyl-4-phenyl-1H-pyrazole was tested against breast cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Evaluation : Research demonstrated that modifications to the phenyl ring enhanced antimicrobial efficacy against specific pathogens .

Wirkmechanismus

Target of Action

3-Methyl-4-phenyl-1H-pyrazole is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s primary targets are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting key enzymes, leading to the disruption of essential biological processes. For instance, it has been suggested that these compounds act via inhibition of the reverse transcriptase enzyme , thus inhibiting viral replication . In the case of Leishmania aethiopica, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound’s antileishmanial and antimalarial activities involve the disruption of essential biological processes in the target organisms

Result of Action

The result of the action of 3-Methyl-4-phenyl-1H-pyrazole is the inhibition of the growth and replication of the target organisms, leading to their eventual death . For instance, the compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Biochemische Analyse

Cellular Effects

Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines

Molecular Mechanism

Pyrazoles can exhibit a variety of interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrazoles can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-4-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of phenylhydrazine with ethyl acetoacetate. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to reflux, leading to the formation of the pyrazole ring.

Another method involves the use of 1,3-dicarbonyl compounds and phenylhydrazine. This reaction can be catalyzed by iodine, which facilitates the cyclocondensation process, resulting in the formation of the pyrazole structure .

Industrial Production Methods

Industrial production of 3-Methyl-4-phenyl-1H-pyrazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of more efficient catalysts and solvents to improve the overall process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This is often achieved using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-4-phenyl-1H-pyrazole can be compared with other similar compounds in the pyrazole family:

3-Methyl-1-phenyl-1H-pyrazole: Similar structure but different substitution pattern.

4-Phenyl-1H-pyrazole: Lacks the methyl group at the 3-position.

3,5-Dimethyl-1-phenyl-1H-pyrazole: Contains an additional methyl group at the 5-position.

The uniqueness of 3-Methyl-4-phenyl-1H-pyrazole lies in its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

3-Methyl-4-phenyl-1H-pyrazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of 3-Methyl-4-phenyl-1H-pyrazole

3-Methyl-4-phenyl-1H-pyrazole is a member of the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its unique substitution pattern contributes to its reactivity and biological properties. The compound is primarily investigated for its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that 3-Methyl-4-phenyl-1H-pyrazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results in inhibiting growth at specific concentrations.

| Bacterial Strain | Inhibition Concentration (µg/mL) | Inhibition Percentage (%) |

|---|---|---|

| E. coli | 40 | 75 |

| Staphylococcus aureus | 40 | 80 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-Methyl-4-phenyl-1H-pyrazole has been explored through various in vitro studies. A notable study demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The compound exhibited cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

The results indicate that the compound may act as a potent anticancer agent, warranting further investigation into its mechanism of action and potential therapeutic applications .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 3-Methyl-4-phenyl-1H-pyrazole has shown significant anti-inflammatory effects. Research conducted on animal models indicated that the compound effectively reduced inflammation markers such as TNF-α and IL-6.

| Inflammation Model | Reduction in TNF-α (%) | Reduction in IL-6 (%) |

|---|---|---|

| Carrageenan-induced edema | 61 | 76 |

| Acetic acid-induced pain | 58 | 70 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

The biological activities of 3-Methyl-4-phenyl-1H-pyrazole can be attributed to its ability to interact with various biological targets. The compound is known to inhibit key enzymes involved in cellular processes, which leads to the disruption of essential biological functions in target organisms.

Enzyme Inhibition

One of the key mechanisms by which this compound exerts its biological effects is through enzyme inhibition. For instance, it has been shown to inhibit reverse transcriptase activity, which is crucial for viral replication, thereby exhibiting antiviral properties .

Case Studies

Several studies have documented the biological activity of 3-Methyl-4-phenyl-1H-pyrazole:

- Antimicrobial Study : A study tested the efficacy of this compound against common bacterial pathogens. Results indicated significant inhibition at concentrations as low as 40 µg/mL.

- Anticancer Research : In vitro assays demonstrated that treatment with this pyrazole derivative led to a reduction in cell viability in cancer cell lines, supporting its potential as an anticancer agent.

- Inflammation Model : Animal studies showed that administration of the compound led to a marked decrease in inflammatory markers, suggesting its utility in treating inflammatory conditions.

Eigenschaften

IUPAC Name |

5-methyl-4-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZCNATVCIKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160349 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-84-6 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Methyl-4-phenyl-1H-pyrazole in the synthesis described in the research?

A1: 3-Methyl-4-phenyl-1H-pyrazole acts as a reagent in the synthesis of methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates. It specifically reacts with methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in an inert aprotic solvent to form the target compounds []. This suggests its utility in building complex heterocyclic systems with potential pharmacological applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.